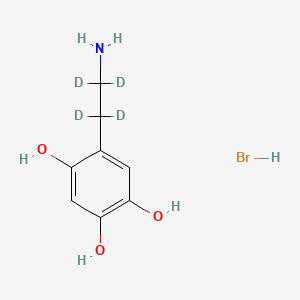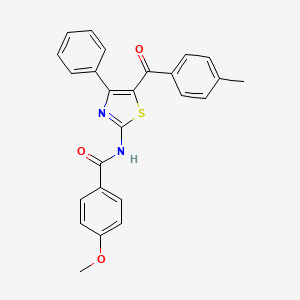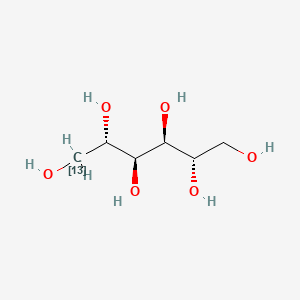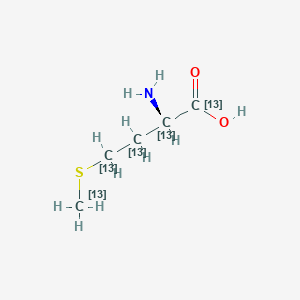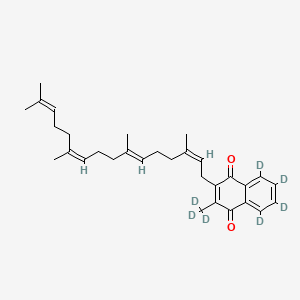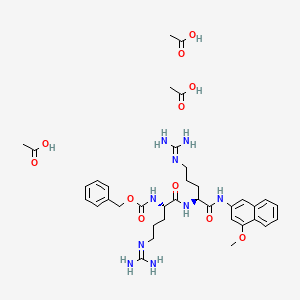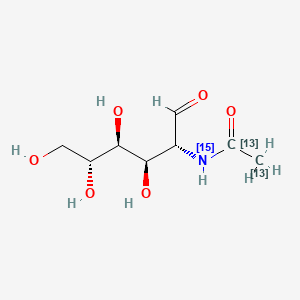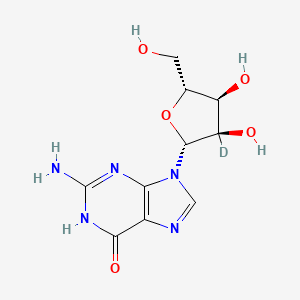![molecular formula C20H30O5 B15142335 (1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-2’-one is a complex organic molecule characterized by multiple chiral centers and a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one typically involves multiple steps, starting from simpler organic precursors. Key steps may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the oxirane ring: Epoxidation reactions using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The unique structure of this compound may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which (1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one: Similar in structure but may differ in the position or number of functional groups.
Spirocyclic compounds: Compounds with a similar spirocyclic core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7+/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 |
Clé InChI |
VEFQDSXSELSHMX-ZSZNEMJYSA-N |
SMILES isomérique |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)CO3)O)O |
SMILES canonique |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


